molecular formula C15H22N2O5 B12457983 tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate

tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate

Cat. No.: B12457983
M. Wt: 310.35 g/mol
InChI Key: FUHBRBIMEJUOSB-UHFFFAOYSA-N
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Description

tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate: is a synthetic organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate typically involves the reaction of tert-butyl carbamate with 2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the hydroxyimino group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate is used as a building block for the synthesis of more complex molecules

Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its ability to interact with biological molecules makes it a useful tool for probing biochemical pathways.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors involved in disease processes.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with target molecules, while the dimethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects.

Comparison with Similar Compounds

  • tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]carbamate
  • tert-butyl N-[(2,4-dimethoxyphenyl)methyl]carbamate

Comparison: While these compounds share structural similarities, tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate is unique due to the presence of the hydroxyimino group. This functional group imparts distinct reactivity and interaction capabilities, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

tert-butyl N-[2-(2,4-dimethoxyphenyl)-2-hydroxyiminoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5/c1-15(2,3)22-14(18)16-9-12(17-19)11-7-6-10(20-4)8-13(11)21-5/h6-8,19H,9H2,1-5H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUHBRBIMEJUOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=NO)C1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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